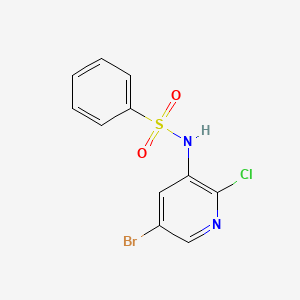

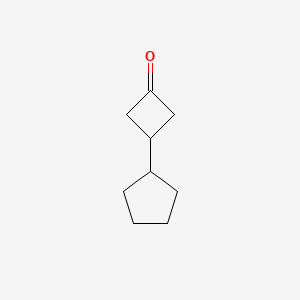

3-Cyclopentylcyclobutan-1-one

Übersicht

Beschreibung

3-Cyclopentylcyclobutan-1-one is a chemical compound with the CAS Number: 1080636-38-9. It has a molecular weight of 138.21 and is typically stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-cyclopentylcyclobutan-1-one. The InChI code is 1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis

3-Cyclopentylcyclobutan-1-one is a liquid at room temperature. It has a molecular weight of 138.21 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

-

Single-Atom Catalysts

- Application: Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity .

- Methods: The preparation of single-atom catalysts involves several characterization techniques, including XAFS, spherical aberration electron microscopy, and infrared .

- Results: Single-atom catalysts have shown stronger activity, higher stability, and selectivity in CO oxidation reactions .

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

- Application: New cyclobutane and cyclobutanone synthesis and functionalization protocols have been developed . These molecules are used in eco-friendly approaches to cyclobutane-containing molecules .

- Methods: The synthesis of these derivatives can be achieved through [2+2] cycloadditions, cyclopropanol ring expansions, and other methods .

- Results: The selective modification of these structures can be strategically used in organic synthesis .

-

Synthesis of Highly Functionalized Bicyclo Pentanes

- Application: Bicyclo [1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates .

- Methods: The synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo [1.1.1.0 1,3]pentane (TCP) with alkyl halides .

- Results: This chemistry displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

-

Pharmaceutical Research

-

Bioactive Compounds and Drugs Synthesis

- Application: Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities .

- Methods: A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

- Results: The novel chemical structures as well as remarkable biological activities of the cyclobutane-containing natural products make them extremely attractive targets for total synthesis .

-

Eco-friendly Approaches to Cyclobutane-containing Molecules

- Application: Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed with interesting results .

- Methods: The synthesis of these derivatives can be achieved through [2+2] cycloadditions, cyclopropanol ring expansions, and other methods .

- Results: Successful new total synthesis of bioactive compounds and drugs have been recently reported where a four-membered ring represented the key intermediate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H227, H315, H319, and H335. Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Zukünftige Richtungen

While specific future directions for 3-Cyclopentylcyclobutan-1-one are not available, the field of synthetic chemistry, which includes the study and creation of such compounds, continues to evolve. Challenges remain in achieving higher selectivity, efficiency, and environmental friendliness, as well as in harnessing sustainable energy .

Eigenschaften

IUPAC Name |

3-cyclopentylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYWWMIFJQPWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentylcyclobutan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

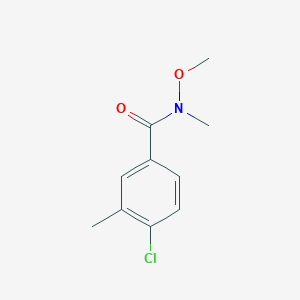

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propyl)(methyl)amine](/img/structure/B1456995.png)

![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)